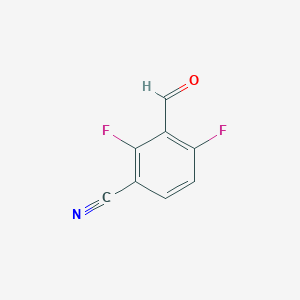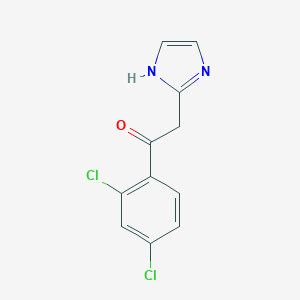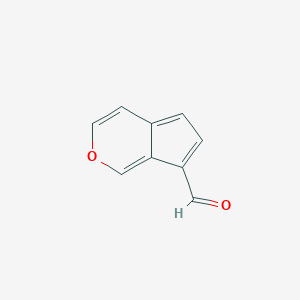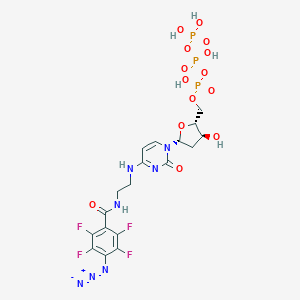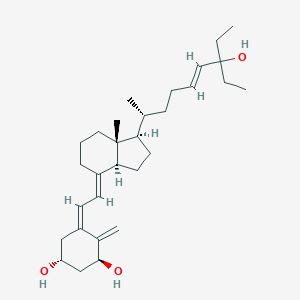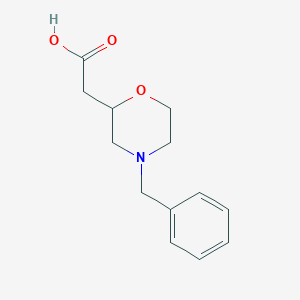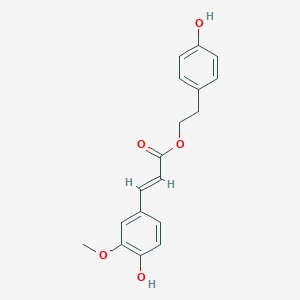
p-Hydroxyphenethyl trans-ferulate
概要
説明
p-ヒドロキシフェネチルトランスフェルラート: は、特定の植物に自然に存在する化合物です。 これは、甘味のある白からオフホワイトの固体であり、エタノールやジメチルスルホキシドなどの有機溶媒に可溶です 。 この化合物は、抗酸化、抗炎症、抗癌作用など、さまざまな生物学的活性で知られています .
準備方法
合成ルートと反応条件: p-ヒドロキシフェネチルトランスフェルラートは、適切な原料と反応条件を含む化学反応によって合成できます。合成は通常、酸性または塩基性条件下でフェルラ酸とp-ヒドロキシフェネチルアルコールをエステル化することによって行われます。 反応後、精製と結晶化を行い、目的の生成物を得ます .
工業生産方法: p-ヒドロキシフェネチルトランスフェルラートの工業生産は、同様の合成ルートですが、より大規模に行うことができます。このプロセスでは、工業グレードの試薬と最適化された反応条件を使用して、高収率と純度を確保します。 最終生成物は、業界基準を満たすために、厳格な品質管理措置にかけられます .
化学反応の分析
反応の種類: p-ヒドロキシフェネチルトランスフェルラートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、キノンなどの酸化生成物を生成できます。
還元: 還元反応では、p-ヒドロキシフェネチルトランスフェルラートを対応するアルコールに変換できます。
置換: 官能基が他の基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンや求核剤などの試薬が、適切な条件下で使用されます。
生成される主な生成物:
酸化: キノンなどの酸化誘導体。
還元: 対応するアルコールと還元誘導体。
科学研究への応用
p-ヒドロキシフェネチルトランスフェルラートは、次のような幅広い科学研究への応用があります。
化学: これは、エステル化などの有機反応の研究におけるモデル化合物として使用されています。
生物学: この化合物の抗酸化作用と抗炎症作用は、生物学的研究において貴重なものです。
医学: p-ヒドロキシフェネチルトランスフェルラートは、抗癌作用や抗糖尿病作用など、その潜在的な治療効果について研究されています。
科学的研究の応用
p-Hydroxyphenethyl trans-ferulate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying esterification and other organic reactions.
Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research.
Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and anti-diabetic activities.
Industry: It is used in the development of pharmaceuticals, cosmetics, and food additives due to its bioactive properties
作用機序
p-ヒドロキシフェネチルトランスフェルラートの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。これは、フリーラジカルを捕捉し、酸化ストレスを抑制することによって、抗酸化作用を示します。この化合物は、炎症性メディエーターと経路を調節することによって、抗炎症効果も示します。 さらに、その抗癌作用は、アポトーシスを誘導し、細胞増殖を阻害する能力に起因します .
類似化合物との比較
類似化合物:
フェルラ酸: p-ヒドロキシフェネチルトランスフェルラートの前駆体であり、抗酸化作用と抗炎症作用で知られています。
p-ヒドロキシフェネチルアルコール: 同様の生物学的活性を示す別の関連化合物です。
カフェ酸: 抗酸化作用と抗炎症作用を持つフェノール化合物です。
独自性: p-ヒドロキシフェネチルトランスフェルラートは、抗酸化作用、抗炎症作用、抗癌作用を組み合わせた独自の特性を持っています。 その独特の構造により、複数の分子標的と相互作用することができ、科学研究や産業用途において汎用性の高い化合物となります .
特性
IUPAC Name |
2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSFLLZUCIXALN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348425 | |
| Record name | p-Hydroxyphenethyl trans-ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Hydroxyphenethyl trans-ferulate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84873-15-4 | |
| Record name | p-Hydroxyphenethyl trans-ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyphenethyl trans-ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Hydroxyphenethyl trans-ferulate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 - 166 °C | |
| Record name | p-Hydroxyphenethyl trans-ferulate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?
A1: this compound has demonstrated several promising biological activities in in vitro studies, including:
- Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []
- Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]
- Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []
- Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []
- Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []
Q2: What is the structure of this compound and how was it elucidated?
A2: this compound is a phenolic ester. Its structure was determined using various spectroscopic methods including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []
- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []
- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []
Q3: From what natural sources has this compound been isolated?
A3: this compound has been isolated from various plant sources, including:
- Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []
- Green onion (Allium spp.): This common culinary ingredient contains this compound as a potentially cancer-preventive constituent. []
- Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and this compound contributes to its pharmacological activities. []
- Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and this compound was isolated from its roots. [, ]
- Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and this compound was identified as a new compound from its roots. []
- Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded this compound from its rhizome. []
- Angelica gigas: This plant, known as Korean angelica, contains this compound in its stem, contributing to its medicinal properties. []
- Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with this compound identified as one of its active constituents. []
- Atropa acuminata: This plant, belonging to the nightshade family, contains this compound in its roots, contributing to its medicinal properties. []
- Asphodelus refractus: This plant yielded this compound from its herb extract, highlighting its potential as a source of bioactive compounds. []
Q4: What is the relationship between the structure of this compound and its α-glucosidase inhibitory activity?
A4: While the exact mechanism of action for this compound's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that this compound binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)
